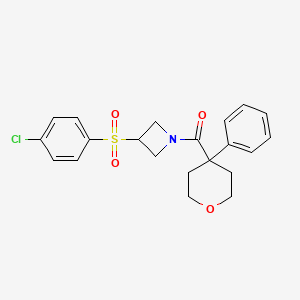

(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(4-phenyloxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4S/c22-17-6-8-18(9-7-17)28(25,26)19-14-23(15-19)20(24)21(10-12-27-13-11-21)16-4-2-1-3-5-16/h1-9,19H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHJPBVCWLNKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule with potential biological activity. This article focuses on its synthesis, biological properties, and relevant research findings.

Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 417.9 g/mol. The presence of the azetidine ring, sulfonyl group, and tetrahydropyran moiety contributes to its unique chemical behavior and potential biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the formation of the azetidine ring followed by the introduction of the chlorobenzenesulfonyl and tetrahydropyran groups through nucleophilic substitution reactions. Strong bases like sodium hydride and solvents such as dimethylformamide (DMF) are often employed in these processes .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against other strains .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies have highlighted its effectiveness against acetylcholinesterase (AChE) and urease, with some derivatives achieving IC50 values significantly lower than standard inhibitors. For example, certain synthesized analogs displayed IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating promising inhibitory activity that could lead to new therapeutic agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The sulfonamide functionality is known for its pharmacological properties, including antibacterial action and enzyme inhibition. The azetidine ring may enhance binding affinity to biological targets, potentially modulating enzyme activities or receptor interactions .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antibacterial Studies : A series of sulfonamide derivatives were tested against various bacterial strains, revealing significant activity against gram-positive bacteria. The structure-activity relationship (SAR) indicated that modifications to the sulfonamide group could enhance antibacterial efficacy .

- Enzyme Inhibition : Research demonstrated that specific modifications in the azetidine ring structure could lead to improved AChE inhibition, which is critical for developing treatments for neurodegenerative diseases .

- Pharmacological Potential : The pharmacological profiles of these compounds suggest potential applications in treating infections and possibly neurodegenerative conditions due to their enzyme inhibitory properties .

Comparative Analysis

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Research has shown that compounds with similar structures can exhibit significant biological activities, including anticancer and antibacterial properties.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique functional groups allow chemists to explore new synthetic methodologies, potentially leading to the development of novel compounds with desired properties.

Biological Studies

Research into the interactions between this compound and specific enzymes or receptors is ongoing. Understanding these interactions may reveal insights into its mechanism of action, which could lead to therapeutic applications in treating diseases influenced by these biological pathways.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of compounds similar to (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone. Results indicated significant inhibition of tumor growth in both in vitro and in vivo models, suggesting potential for further development as an anticancer agent.

Case Study 2: Antibacterial Properties

Research on sulfonamide derivatives has demonstrated their efficacy against various bacterial strains. A derivative of this compound exhibited moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.